molecular formula C26H32N3NaO6S2 B1232619 Merocyanine 540 CAS No. 62796-23-0

Merocyanine 540

Cat. No.: B1232619
CAS No.: 62796-23-0
M. Wt: 569.7 g/mol
InChI Key: OSQUFVVXNRMSHL-UHFFFAOYSA-M
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Description

Merocyanine 540 is an anionic, lipophilic fluorescent dye known for its use as a photosensitizer in the phototreatment of human cancer cells, particularly leukemia. It is also widely used as a biological probe in membrane studies, especially for measuring transmembrane potentials . This compound is part of the polymethine dye family and is characterized by its intense color and large extinction coefficients .

Mechanism of Action

Target of Action

Merocyanin 540, also known as Merocyanine 540, is a fluorescent membrane probe . Its primary targets are the membranes of electrically excitable cells . These cells include neurons and muscle cells, which have the ability to generate and propagate electrical signals.

Mode of Action

Merocyanin 540 selectively stains the membranes of electrically excitable cells . It binds preferentially to fluid-like domains of the cell membrane . Upon photoexcitation, the membrane-bound dye causes a breakdown of the normal permeability properties of the membrane .

Biochemical Pathways

It is known that the compound can affect transmembrane potentials . This could potentially influence the propagation of electrical signals in excitable cells, thereby affecting various cellular processes.

Pharmacokinetics

It is known that the compound is soluble in water, ethanol, and dmso , which suggests that it could be readily absorbed and distributed in biological systems.

Result of Action

The primary result of Merocyanin 540’s action is the staining of electrically excitable cell membranes . This allows for the visualization of these cells under a fluorescence microscope . Additionally, the compound’s action can lead to a breakdown of the normal permeability properties of the membrane, which can eventually lead to cell death .

Action Environment

The action of Merocyanin 540 can be influenced by various environmental factors. For instance, the compound’s photophysical properties can be affected by the polarity of the solvent . In aqueous solutions, Merocyanin 540 forms stacked aggregates (dimers, trimers) at low concentrations and micelles at higher concentrations . This suggests that the compound’s action could be influenced by the concentration of the compound and the ionic strength of the solution .

Biochemical Analysis

Biochemical Properties

Merocyanine 540 plays a significant role in biochemical reactions due to its ability to bind to biomembranes, micelles, and proteins. In aqueous solutions, this compound forms stacked aggregates, such as dimers and trimers, at low concentrations and micelles at higher concentrations . The compound interacts with phospholipid membranes, where it can perturb membrane structure and influence membrane potential sensitivity . Additionally, this compound binds to various proteins, including those involved in membrane structure and function .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is used to purge bone marrow of tumor cells in autologous bone marrow transplantation . The compound influences cell function by reducing T-cell proliferation and inhibiting mixed lymphocyte cultures . This compound also affects B-cell function by inhibiting polyclonal immunoglobulin synthesis . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its ability to perturb membrane structure. The compound binds to phospholipid membranes, where it can alter membrane potential sensitivity . This compound also forms nonfluorescent dimers in aqueous solutions, which break into fluorescent monomers upon binding to micelles or vesicles . This binding interaction is responsible for the emission enhancement of this compound . Additionally, the compound’s photodynamic properties contribute to its antineoplastic and antiviral effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as solvent polarity and concentration . In aqueous solutions, this compound forms stacked aggregates at low concentrations and micelles at higher concentrations . Over time, these aggregates can affect the compound’s photophysical properties and its interactions with biomolecules. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical studies have shown that the compound displays significant toxicity against cultured tumor cells and enveloped viruses at certain dosages . It is minimally cytotoxic to normal cells . The initial dose selected for treatment in animal models is typically well below the calculated optimal dose to reduce the potential risk of severe side effects or death . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to membrane lipid organization. The compound binds preferentially to membranes with loosely packed lipids, providing a novel methodology for assessing lipid organization in individual leukocytes . This interaction can influence metabolic flux and metabolite levels, as well as the overall organization of membrane lipids. The compound’s photophysical properties also play a role in its metabolic interactions, contributing to its effectiveness as a biochemical probe .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to readily bind to biomembranes, micelles, and proteins . This binding interaction facilitates its transport and distribution within cellular compartments. Additionally, this compound’s ability to form stacked aggregates and micelles in aqueous solutions influences its localization and accumulation within cells .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound localizes on the plasma membrane and mitochondria in certain cell types, such as JCS cells, and on lysosomes in other cell types, such as M1 leukemia cells . This subcellular localization is critical in determining the mode of cell death after photodynamic treatment. The compound’s localization to specific compartments or organelles is influenced by targeting signals and post-translational modifications .

Preparation Methods

The synthesis of Merocyanine 540 involves the reaction of a benzoxazole derivative with a thiobarbituric acid derivative under basic conditions. The reaction typically proceeds through a condensation mechanism, forming the polymethine chain that is characteristic of merocyanine dyes . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Merocyanine 540 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Merocyanine 540 is unique among merocyanine dyes due to its specific photophysical properties and applications. Similar compounds include:

These compounds share similar structural features but differ in their specific applications and photophysical properties, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

sodium;3-[2-[4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O6S2.Na/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23;/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQUFVVXNRMSHL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N3NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62796-23-0
Record name 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)-2-buten-1-ylidene]-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3(2H)-Benzoxazolepropanesulfonic acid, 2-[4-(1,3-dibutyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)- 2-buten-1-ylidene]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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